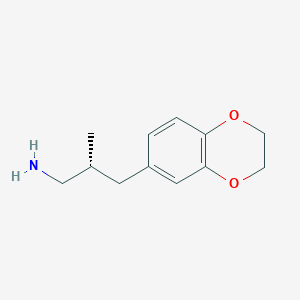

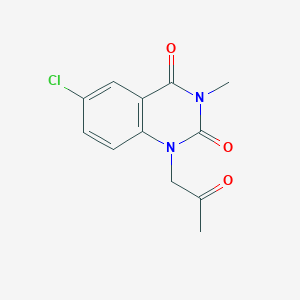

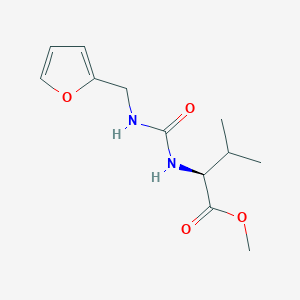

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CMQ and has been found to exhibit various biochemical and physiological effects that make it an interesting topic for research.

Applications De Recherche Scientifique

Structural Investigation for Receptor Selectivity

Researchers have explored the structural modifications of quinazoline derivatives to obtain selective antagonists for AMPA and kainate (KA) receptors, crucial in studying neurological disorders. By altering the carboxy-containing alkyl chains and introducing heterocyclic rings or amide moieties, significant findings include compounds with good affinity and selectivity for KA receptors, underlining the importance of specific structural features for receptor binding. Molecular modeling studies have further helped to rationalize the affinity trends of these derivatives, offering insights into the design of receptor-selective drugs (Colotta et al., 2006).

Green Synthesis Using Carbon Dioxide

The synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide presents an environmentally friendly methodology, utilizing basic ionic liquids as catalysts. This approach highlights the versatility of quinazoline derivatives in sustainable chemistry, facilitating the synthesis of key intermediates for pharmaceuticals under solvent-free conditions and showcasing the potential of ionic liquids in enhancing reaction efficiency (Patil et al., 2009).

Antimicrobial Activity

Quinazoline derivatives have been synthesized to evaluate their antimicrobial properties. The condensation of aromatic aldehydes with quinazoline derivatives, followed by in vitro screening against various bacteria and fungi, has identified compounds with promising antibacterial and antifungal activities. This research underscores the potential of quinazoline-based compounds in developing new antimicrobial agents (Vidule, 2011).

Spectroscopic and Computational Studies

Vibrational spectroscopic studies, including FT-IR and FT-Raman, along with molecular modeling, have been conducted on quinazoline derivatives to understand their structural and electronic properties. These studies provide valuable insights into the compound's stability, charge distribution, and potential as chemotherapeutic agents, supporting the development of novel drugs with optimized pharmacological profiles (Sebastian et al., 2015).

Propriétés

IUPAC Name |

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-7(16)6-15-10-4-3-8(13)5-9(10)11(17)14(2)12(15)18/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFMTFLXOUZVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843511.png)

![7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2843514.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2843518.png)

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2843519.png)

![2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2843520.png)

![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843521.png)